Isobutyl piperazine-1-carboxylate
Overview
Description
Isobutyl piperazine-1-carboxylate, also known as ibutylpiperazine carboxylate, is a chemical compound that belongs to the piperazine family. It has a molecular formula of C9H18N2O2 .
Molecular Structure Analysis
The molecular structure of Isobutyl piperazine-1-carboxylate is represented by the formula C9H18N2O2 . The molecular weight of this compound is 186.25 g/mol .Scientific Research Applications
Antibacterial Agents
A study by Matsumoto and Minami (1975) discusses the preparation and antibacterial activity of various derivatives of Pyrido(2,3-d)pyrimidine, utilizing isobutyl piperazine-1-carboxylate among other compounds. These derivatives showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).
Chemical Synthesis and Modification
Gumireddy et al. (2021) described the synthesis of a sterically congested piperazine derivative, showcasing the molecule's novel chemistry and its potential as a pharmacologically useful core. This study exemplifies the synthetic utility of isobutyl piperazine-1-carboxylate in generating new chemical entities with potential pharmaceutical applications (Gumireddy et al., 2021).
Novel Bioactive Alkaloids
El-Desouky, Ryu, and Kim (2007) isolated a novel alkylated piperazine from the leaves of Arum palaestinum Boiss., demonstrating significant cytotoxicity against cultured tumor cell lines. This study indicates the potential of isobutyl piperazine-1-carboxylate derivatives in the discovery and development of new anticancer agents (El-Desouky, Ryu, & Kim, 2007).
Peptide Derivatization for Mass Spectrometry
Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides, improving their detection in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This technique enhances the ionization efficiency of peptides, showcasing the utility of piperazine derivatives in proteomics research (Qiao et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylpropyl piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKTRARZLEBCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472648 | |
Record name | Isobutyl piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl piperazine-1-carboxylate | |
CAS RN |
23672-96-0 | |
Record name | Isobutyl piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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